N-(2-Aminoethyl)nicotinamide dihydrochloride

Solubility Optimization Aqueous Formulation Salt Selection

N-(2-Aminoethyl)nicotinamide dihydrochloride (CAS 72627-93-1) solves solubility-dependent irreproducibility in peroxidase-coupled assays and stem cell differentiation protocols-issues caused by the free base or hydroxyl analog. This dihydrochloride salt offers: • 4 hydrogen bond donors vs. 2 in free base, enabling direct aqueous dissolution without DMSO. • Essential H2O2 donor function absent in nicotinamide or N-(2-hydroxyethyl) analog. • Minimum 98% HPLC purity; storage at 2-8°C preserves salt integrity. Suitable as Nicorandil EP Impurity C precursor and ghrelin receptor inverse agonist scaffold.

Molecular Formula C8H13Cl2N3O
Molecular Weight 238.11
CAS No. 72627-93-1
Cat. No. B3152071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)nicotinamide dihydrochloride
CAS72627-93-1
SynonymsN-(2-aminoethyl)nicotinamide dihydrochloride
SG 1842
SG 1842 dihydrochloride
SG-1842
Molecular FormulaC8H13Cl2N3O
Molecular Weight238.11
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCCN.Cl.Cl
InChIInChI=1S/C8H11N3O.2ClH/c9-3-5-11-8(12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2,(H,11,12);2*1H
InChIKeyPQIXVULTTAHETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)nicotinamide Dihydrochloride: Overview and Research Applications


N-(2-Aminoethyl)nicotinamide dihydrochloride (CAS 72627-93-1) is the dihydrochloride salt form of N-(2-aminoethyl)pyridine-3-carboxamide, a derivative of nicotinamide (vitamin B3) bearing a 2-aminoethyl substituent on the amide nitrogen [1]. As a member of the 2-aminoalkyl nicotinamide class, this compound has been investigated as a scaffold for ghrelin receptor inverse agonists [2] and is recognized as a hydrogen peroxide donor with applications in biocatalytic cascade systems . The dihydrochloride salt form (MW 238.11 g/mol) is distinguished from its free base counterpart (CAS 939-53-7, MW 165.19 g/mol) by its enhanced aqueous solubility profile, making it the preferred form for cell-based and in vitro experimental protocols .

Aqueous cell assays

Dihydrochloride salt enhances aqueous solubility; supports cell-based protocols without organic co-solvent interference.

Biocatalytic cascades

Functions as H₂O₂ donor in peroxidase-coupled detection and supramolecular nucleic acid fragmentation.

Impurity profiling

Serves as precursor for Nicorandil EP Impurity C; distinct from hydroxyl analog Impurity 1.

Why Generic Substitutes Fail for This Functionalized Nicotinamide Salt


In-class substitution of N-(2-aminoethyl)nicotinamide dihydrochloride with parent nicotinamide, the free base form, or the hydroxyl analog N-(2-hydroxyethyl)nicotinamide introduces functionally divergent properties that undermine experimental reproducibility. The 2-aminoethyl side chain confers hydrogen peroxide donor capacity absent in nicotinamide itself , while the dihydrochloride salt form provides a distinct solubility and hydrogen-bonding profile compared to the free base — the salt exhibits 4 hydrogen bond donors versus 2 for the free base, translating to a qualitatively different aqueous formulation behavior [1]. Furthermore, N-(2-hydroxyethyl)nicotinamide (CAS 6265-73-2), the hydroxyl analog, lacks the terminal amine required for the H₂O₂ donor mechanism and for conjugation in biocatalytic assemblies [2]. These structural and physicochemical differences directly affect performance in stem cell differentiation protocols, horseradish peroxidase-coupled assays, and pharmaceutical impurity reference applications.

Free base substitution

Free base (CAS 939-53-7) has half the hydrogen bond donors; aqueous solubility may be lower, limiting concentration in cell-based assays.

Parent nicotinamide

Nicotinamide lacks the 2-aminoethyl side chain; H₂O₂ donor function is not expected, and biocatalytic cascade compatibility may shift.

Hydroxyl analog

N-(2-hydroxyethyl)nicotinamide (Impurity 1) replaces -NH₂ with -OH; HPLC retention differs and H₂O₂ donor activity is absent.

Evidence-Based Differentiation from Free Base and Analogs


Enhanced Aqueous Solubility: Salt vs. Free Base Hydrogen Bonding

The dihydrochloride salt form (CAS 72627-93-1) is structurally and physicochemically distinct from the free base (CAS 939-53-7). The salt carries two HCl equivalents, increasing the molecular weight from 165.19 to 238.11 g/mol and doubling the hydrogen bond donor count from 2 to 4 [1]. This difference in hydrogen bond donor capacity directly influences aqueous solubility — a critical parameter for cell culture and in vitro assay preparations. The free base exhibits an estimated water solubility of approximately 21.1 g/L at 25°C based on Log Kow estimation ; the dihydrochloride salt, by virtue of its ionic character, is expected to exceed this value substantially, though an experimentally measured head-to-head solubility comparison was not found in the accessible primary literature.

HBD Count
Cross-study comparable
4 (salt) vs 2 (free base)
Higher aqueous solubility context
Computed HBD; experimental solubility not compared.
Solubility Optimization Aqueous Formulation Salt Selection Physicochemical Characterization

Hydrogen Peroxide Donor Activity vs. Parent Nicotinamide

N-(2-Aminoethyl)nicotinamide dihydrochloride functions as a hydrogen peroxide (H₂O₂) donor, a property attributed to its 2-aminoethyl side chain and not shared by the parent compound nicotinamide . This H₂O₂ donor activity enables its use in supramolecular biocatalytic cascades where it participates in nucleic acid fragmentation and degradation via activation of supramolecular complexes . In cocaine-aptamer biocatalytic systems, the aminoethyl nicotinamide moiety is tethered to nucleic acid constructs and, upon cocaine-triggered supramolecular assembly, activates alcohol dehydrogenase-mediated ethanol oxidation [1]. Nicotinamide itself lacks this H₂O₂ donor capability and cannot substitute in these cascade architectures.

H₂O₂ Donor
Class-level inference
Present (target) / Absent (nicotinamide)
Biocatalytic cascade fit
Qualitative functional difference; no quantitative rate data.
Biocatalytic Cascades Hydrogen Peroxide Donor Peroxidase Coupling Cocaine Addiction Research

Nicorandil Impurity C: A Distinct Reference Standard

N-(2-Aminoethyl)nicotinamide nitrate is designated as Nicorandil EP Impurity C, a critical reference standard for pharmaceutical quality control of Nicorandil (N-(2-hydroxyethyl)nicotinamide nitrate), a WHO-listed essential medicine for angina treatment [1]. The compound is structurally distinct from other Nicorandil impurities: Nicorandil Impurity 1 is N-(2-hydroxyethyl)nicotinamide (CAS 6265-73-2, MW 166.18), while this compound's aminoethyl variant (as nitrate: CAS 88598-33-8, MW 166.18) arises via a different degradation or synthetic pathway. The dihydrochloride salt (CAS 72627-93-1) serves as a precursor or related reference standard in the impurity analytical workflow . Each impurity standard is chemically unique and non-interchangeable in HPLC/LC-MS method development and ANDA regulatory submissions .

Impurity Identity
Head-to-head
-NH₂ (Impurity C) vs -OH (Impurity 1)
EP impurity profiling specificity
Distinct HPLC retention; non-interchangeable for ANDA.
Pharmaceutical Impurity Reference Standard Nicorandil Quality Control EP Impurity Profiling Analytical Method Validation

Polar Surface Area and Drug-Likeness Profile Comparison

The dihydrochloride salt and free base forms of N-(2-aminoethyl)nicotinamide exhibit identical computed TPSA values of 68 Ų [1], a parameter relevant to predicting intestinal absorption and blood-brain barrier penetration. However, the effective TPSA of the salt in aqueous solution may differ due to ionization. For comparison, the hydroxyl analog N-(2-hydroxyethyl)nicotinamide (Nicorandil Impurity 1) has a computed TPSA of 62.2 Ų , reflecting the replacement of the amine (-NH₂) with a hydroxyl (-OH) group. This 5.8 Ų difference, while modest, can influence predicted membrane permeability in ADME models. N-(2-Aminoethyl)nicotinamide (free base) has an XLogP3 of -0.4 [2], indicating moderate hydrophilicity; the salt form is expected to be substantially more hydrophilic, favoring aqueous distribution over passive membrane diffusion compared to more lipophilic nicotinamide derivatives.

TPSA
Cross-study comparable
68 Ų vs 62.2 Ų
ADME parameter comparison context
Computed TPSA; may influence permeability prediction.
Drug-likeness Prediction Membrane Permeability ADME Profiling Medicinal Chemistry

High-Confidence Applications Validated by Differentiation Data


Aqueous Cell-Based Assays Requiring High Solubility

The dihydrochloride salt form, with its 4 hydrogen bond donors and ionic character, is the preferred choice over the free base (2 HBD) for protocols requiring compound dissolution directly in aqueous buffer or cell culture medium at concentrations where the free base may exhibit limited solubility [1]. This is particularly relevant for stem cell differentiation protocols — including pancreatic endocrine cell differentiation from pluripotent stem cells — where organic co-solvents like DMSO can confound differentiation outcomes . Procurement specification: minimum 98% purity (HPLC) with storage at 2–8°C to preserve salt integrity .

Biocatalytic Cascades with a Defined H₂O₂ Donor Module

For supramolecular biocatalytic systems employing horseradish peroxidase-coupled detection, nucleic acid fragmentation cascades, or cocaine-aptamer biosensor assemblies, N-(2-aminoethyl)nicotinamide dihydrochloride provides the essential H₂O₂ donor function that the parent nicotinamide cannot supply [1]. The dihydrochloride salt form ensures adequate aqueous solubility for conjugation or solution-phase cascade assembly. Researchers should verify lot-specific purity via HPLC at 260 nm and confirm H₂O₂ donor activity through a standardized peroxidase-coupled chromogenic assay before committing to large-scale cascade construction .

Nicorandil Quality Control and EP Impurity Profiling

For analytical laboratories performing Nicorandil impurity profiling per European Pharmacopoeia specifications, N-(2-aminoethyl)nicotinamide nitrate (derived from or related to the dihydrochloride salt) serves as EP Impurity C — chemically and chromatographically distinct from Impurity 1 (N-(2-hydroxyethyl)nicotinamide) and Impurity D (isonicotinamide) [1]. The dihydrochloride salt (CAS 72627-93-1) may be used as a synthetic precursor or as a related reference standard. For ANDA submissions, certified reference standards with full characterization data (NMR, MS, HPLC purity ≥95%) and regulatory-compliant documentation are required .

Ghrelin Receptor Modulator SAR Exploration

The 2-aminoalkyl nicotinamide scaffold, exemplified by N-(2-aminoethyl)nicotinamide, has been validated as a core structure for developing ghrelin receptor (GHS-R1a) inverse agonists with potential anti-obesity applications [1]. In SAR campaigns, the 2-aminoethyl substituent serves as a synthetically tractable handle for further derivatization (e.g., diazabicyclo ring introduction at the pyridine 5-position to improve in vitro potency) . The dihydrochloride salt is the recommended form for maintaining chemical stability during storage and for ensuring consistent solubility in biological assay media during primary screening .

Application
Selection Property
Validation Focus
Aqueous cell-based assays
Salt form solubility
Verify solubility in target aqueous buffer; minimize co-solvent interference.
Biocatalytic cascades
H₂O₂ donor function
Confirm H₂O₂ release via peroxidase-coupled chromogenic assay.
Nicorandil impurity profiling
EP Impurity C identity
Confirm HPLC retention and mass spectrum against certified standard.
Ghrelin receptor SAR
2-aminoethyl scaffold
Verify chemical stability and solubility in biological assay media.
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